

A Head-to-Head Comparison of LASSBio-294 and Cardioactive Piperazine Derivatives

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Compound of Interest

Compound Name: *N*-(3-piperazin-1-ylphenyl)acetamide

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In the landscape of cardiovascular drug discovery, novel compounds are continuously being evaluated for their potential to treat conditions like heart failure and hypertension. This guide provides a detailed, data-driven comparison of LASSBio-294, a potent inotropic agent, with various piperazine derivatives that also exhibit significant cardiovascular activity. While LASSBio-294 is chemically classified as a thienylhydrazone, this comparison is valuable for researchers exploring different scaffolds for cardiovascular drug development.

LASSBio-294: A Thienylhydrazone with Potent Inotropic Effects

LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone) has emerged as a promising candidate for the treatment of cardiac dysfunction.^{[1][2]} Its primary mechanism of action is centered on the modulation of intracellular calcium (Ca^{2+}) handling within cardiac muscle cells, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.^{[3][4]}

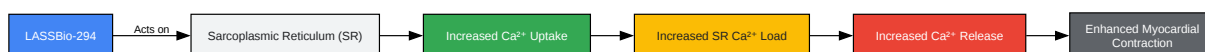
Mechanism of Action

Experimental evidence suggests that LASSBio-294 enhances cardiac contractility by increasing the accumulation of Ca^{2+} into the sarcoplasmic reticulum (SR), the primary intracellular Ca^{2+} store in cardiomyocytes.^{[1][2]} This is achieved without significantly altering the sensitivity of the contractile proteins to Ca^{2+} .^[2] The increased Ca^{2+} uptake by the SR leads

to a larger Ca^{2+} release during subsequent contractions, thereby augmenting the force of contraction.[2]

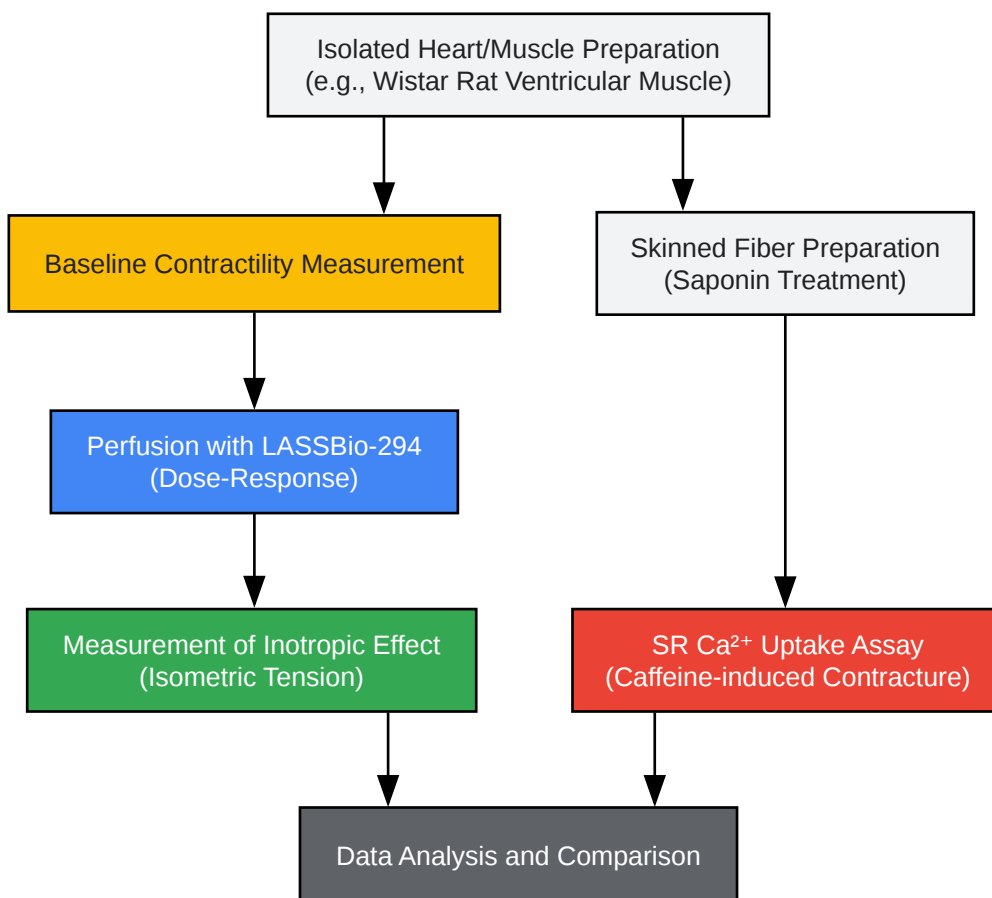
Signaling Pathway and Experimental Workflow

The proposed signaling pathway for LASSBio-294's inotropic effect and a typical experimental workflow for its evaluation are depicted below.



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Proposed mechanism of LASSBio-294's inotropic effect.



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Experimental workflow for evaluating inotropic agents.

Piperazine Derivatives: A Versatile Scaffold with Diverse Cardiovascular Activities

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of drugs targeting various biological systems.^[5] In the cardiovascular realm, piperazine derivatives have been developed as antiarrhythmic, vasodilator, and inotropic agents.^{[6][7][8]}

Classes of Cardioactive Piperazine Derivatives

- 1. Positive Inotropic Agents:** Certain 3,4-dimethoxybenzoyl-piperazine derivatives have shown positive inotropic activity.^[9] While the exact mechanism is not fully elucidated in the available literature, their action suggests a potential for increasing myocardial contractility.
- 2. Antiarrhythmic Agents:** Several N-substituted piperazine derivatives, such as trimetazidine and certain arylpiperazine derivatives, exhibit antiarrhythmic properties.^{[6][8]} Arylpiperazine derivatives, in particular, have been shown to act as α 1-adrenolytic agents, which can contribute to their antiarrhythmic and hypotensive effects.^[8]
- 3. Vasodilator Agents:** Numerous piperazine derivatives have been synthesized and evaluated for their vasodilator activity.^{[3][7]} For instance, derivatives of naftopidil, which are phenylpiperazine α 1-adrenoceptor antagonists, have demonstrated significant vasorelaxant effects.^[3] Another example is a nitric oxide (NO) donor analogue of piperazine, which has shown potent antiplatelet and potential vasodilator effects.^[10] Ranolazine, a piperazine derivative, is used to treat chronic angina and is thought to exert its effects by inhibiting the late sodium current in cardiac cells.^[11]

Head-to-Head Data Comparison

The following tables summarize the quantitative data for LASSBio-294 and representative piperazine derivatives, allowing for a comparative assessment of their potencies and effects.

Table 1: Inotropic Activity

Compound/ Derivative Class	Animal Model	Preparation	Concentrati on for Max Effect	Maximal Effect (% of Control)	Reference
LASSBio-294	Wistar Rat	Isolated Heart	25 μ M	128.0 \pm 0.7%	[2]
LASSBio-294	Wistar Rat	Ventricular Muscle	200 μ M	201.5 \pm 18.5%	[2]
LASSBio-294	Wistar Rat	Papillary Muscle	200 μ M	153.5 \pm 28.5%	[2]
LASSBio-294	Wistar Rat	Atrial Muscle	200 μ M	163.1 \pm 18.4%	[2]
3,4- dimethoxybe nzoyl- piperazine derivatives	Guinea Pig	Not Specified	Not Specified	Showed positive inotropic activity	[9]
[6][7] [9]triazolo[4,3 -a] quinoxaline- benzylpiperaz ine derivative (6c)	Rabbit	Isolated Left Atria	3 x 10 ⁻⁵ M	12.53 \pm 0.30% (increase in stroke volume)	[12]

Table 2: Vasodilator Activity

Compound/ Derivative	Animal Model	Preparation	Agonist	IC ₅₀ / Inhibition	Reference
LASSBio-294	Wistar Rat	Aorta	Phenylephrine	IC ₅₀ = 74 µM	[13]
LASSBio-785 (LASSBio-294 analogue)	Wistar Rat	Aorta	Phenylephrine	IC ₅₀ = 10.2 ± 0.5 µM	[13]
LASSBio-788 (LASSBio-294 analogue)	Wistar Rat	Aorta	Phenylephrine	IC ₅₀ = 67.9 ± 6.5 µM	[13]
Phenylpiperazine derivative (Compound 16)	Rabbit	Artery Strips	Phenylephrine	22.72% inhibition at 1 µM	[3]

Table 3: Other Cardiovascular Effects

Compound/Derivative Class	Effect	Animal Model	Key Findings	Reference
LASSBio-294	Cardiac Remodeling	Wistar Rat (Myocardial Infarction model)	Reduced cardiac hypertrophy, collagen volume, and restored SR function.	[4]
Arylpiperazine derivatives	Antiarrhythmic	Rat (Adrenaline-induced arrhythmia)	Reduced the number of heart rhythm disturbances.	[8]
NO-piperazine derivative (NO-P)	Antiplatelet	Human (in vitro)	Decreased platelet adhesion and aggregation.	[10]

Experimental Protocols

Evaluation of Inotropic Effect of LASSBio-294[2][14]

- Animal Model: Male Wistar rats.
- Isolated Heart Preparation: Hearts were mounted on a Langendorff apparatus and perfused with Krebs-Henseleit solution. Contractile force was measured using an isometric force transducer.
- Isolated Muscle Preparation: Ventricular, papillary, and atrial muscles were dissected and mounted in an organ bath containing Krebs-Henseleit solution, stimulated electrically (1 Hz), and isometric tension was recorded.
- Skinned Fiber Preparation: Cardiac muscle fibers were chemically skinned using saponin to allow direct access to the contractile machinery and sarcoplasmic reticulum.
- SR Ca²⁺ Uptake Measurement: Skinned fibers were loaded with a Ca²⁺ solution in the presence or absence of LASSBio-294. The amount of Ca²⁺ taken up by the SR was

assessed by measuring the tension produced upon application of caffeine, which induces Ca^{2+} release from the SR.

Evaluation of Vasodilator Activity[3][13]

- Animal Model: Male Wistar rats or rabbits.
- Aortic/Artery Ring Preparation: Thoracic aorta or other arteries were dissected, cut into rings, and mounted in an organ bath containing a physiological salt solution.
- Experimental Procedure: The rings were pre-contracted with an agonist such as phenylephrine. The test compound was then added in a cumulative manner to determine its relaxant effect. The concentration required to produce 50% relaxation (IC_{50}) was calculated.

Conclusion

LASSBio-294 stands out as a potent positive inotropic agent with a well-defined mechanism of action involving enhanced sarcoplasmic reticulum Ca^{2+} uptake. Its thienylhydrazone scaffold represents a distinct chemical class compared to the more traditional piperazine-based cardiovascular drugs.

Piperazine derivatives, on the other hand, demonstrate remarkable versatility, with different substitutions on the piperazine ring leading to a wide range of cardiovascular effects, including positive inotropy, antiarrhythmic activity, and vasodilation. Their mechanisms of action are also diverse, ranging from $\alpha 1$ -adrenoceptor antagonism to modulation of ion channels and nitric oxide donation.

For researchers and drug development professionals, this comparison highlights that while both LASSBio-294 and various piperazine derivatives show promise in the cardiovascular arena, they represent different therapeutic strategies and chemical starting points. The choice between these scaffolds would depend on the specific pathological condition being targeted and the desired pharmacological profile. The detailed experimental data and protocols provided herein serve as a valuable resource for guiding future research and development in this critical therapeutic area.

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